N-(3-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
“N-(3-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also contains a chlorophenyl group and a tolyl group, which are common motifs in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, along with the attached chlorophenyl and tolyl groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and tolyl groups could increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Structural Analysis and Synthesis Techniques
1. Structural Characteristics and Intermolecular Interactions Research on similar compounds, like the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, reveals the molecular geometry and intermolecular interactions critical to their chemical behavior. These compounds exhibit a 'V' shape and participate in various hydrogen bonds and π interactions, contributing to their 3-D arrays in crystalline forms (Boechat et al., 2011).
2. Synthesis via Carbodiimide Condensation The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation illustrates a versatile method for creating thiadiazole derivatives. This method offers a fast and convenient route, with compounds identified by IR, 1H NMR, and elemental analyses, showcasing the diverse synthetic approaches applicable to similar compounds (Yu et al., 2014).
Potential Applications
1. Antimicrobial and Antibacterial Activities The creation of acetylenic derivatives of substituted 1, 3, 4-thiadiazoles and their evaluation as antibacterial agents highlight the potential pharmaceutical applications of these compounds. Their structural features allow for significant activity against bacterial and fungal pathogens, demonstrating the importance of thiadiazole derivatives in developing new antimicrobial drugs (Tamer & Qassir, 2019).
2. Anticancer Properties Investigations into novel thiazolidinone and acetidinone derivatives, including their synthesis and antimicrobial activity, further reveal the therapeutic potential of thiadiazole derivatives. Their structure-activity relationship studies offer insights into designing compounds with enhanced efficacy against various cancer cell lines, indicating the role these compounds could play in anticancer therapy (Mistry et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c1-11-5-2-3-8-14(11)16-20-17(24-21-16)23-10-15(22)19-13-7-4-6-12(18)9-13/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFQVCQUSBMKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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